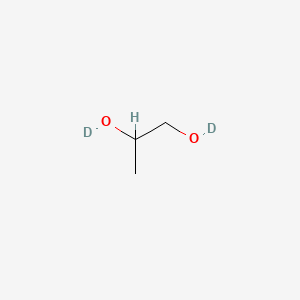

1,2-Propanediol-(OD)2

Übersicht

Beschreibung

1,2-Propanediol-(OD)2 is a chemical compound that has a wide range of uses in the scientific research field. It is a colorless and odorless liquid that is soluble in water and miscible with many organic solvents. It is a trihydroxy compound with a molecular formula of C3H8O2 and a molecular weight of 76.09 g/mol. It is also known as propylene glycol, 1,2-dihydroxypropane, 1,2-propanediol, 1,2-dihydroxypropane, and trimethylene glycol. It has a boiling point of 188.2 °C and a melting point of -59.4 °C.

Wissenschaftliche Forschungsanwendungen

Manufacturing of Unsaturated Polyester Resin

1,2-Propanediol is an important building block as a component used in the manufacture of unsaturated polyester resin . Unsaturated polyester resins are widely used in the production of fiber-reinforced plastics and filled plastic products, including sanitary-ware, pipes, tanks, gratings, and high performance components for the marine and transportation industry such as closure panels, body panels, fenders and other structural parts .

Antifreeze Production

1,2-Propanediol is used in the production of antifreeze . Antifreeze is a liquid that is added to the water in an engine’s cooling system in order to lower the freezing point. This means that the water will not freeze under normal cold weather conditions .

Biofuel Production

1,2-Propanediol can be used in the production of biofuel . Biofuels are renewable energy sources made from plant and animal materials. They are used as a substitute for petroleum in the energy sector .

Nonionic Detergent Production

1,2-Propanediol is used in the production of nonionic detergents . Nonionic detergents are surface active agents which do not dissociate into ions in aqueous solutions, unlike anionic detergents which do .

Microbial Biosynthesis

Commercial production of 1,2-Propanediol through microbial biosynthesis is limited by low efficiency, and chemical production of 1,2-Propanediol requires petrochemically derived routes involving wasteful power consumption and high pollution emissions . With the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome .

Production of Polyester Resins, Antifreeze Agents, Liquid Detergents, Biofuels, Cosmetics, Food

1,2-Propanediol has been widely used in the building material, chemical and pharmaceutical industries as a monomer for use in producing polyester resins, antifreeze agents, liquid detergents, biofuels, cosmetics, food, etc .

Glycerol Hydrogenolysis

One of the tested solutions for the production of 1,2-Propanediol, commonly referred to as propylene glycol, is the use of glycerol and cellulose derivatives . It is miscible with water and many other polar solvents, resins, dyes, or essential oils and at the same time generally recognized as safe for use in food or cosmetics .

Biotechnological Methods

Biobased 1,2-Propanediol produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-Propanediol with substantial environmental and economic benefits . The focus is on modern methods, including chromium-free catalytic systems for glycerol hydrogenolysis, in situ hydrogen generation, and multifunctional catalysts for saccharides hydrolysis and hydrogenolysis .

Wirkmechanismus

Target of Action

The primary target of 1,2-Propanediol-(OD)2 is the metabolic pathways of microorganisms such as Escherichia coli . The compound interacts with these pathways to increase the production of 1,2-propanediol .

Mode of Action

1,2-Propanediol-(OD)2 interacts with its targets by redirecting the carbon flux and disrupting carbon-competing pathways . This redirection increases the production of 1,2-propanediol microaerobically . Additionally, the compound disrupts the first committed step of E. coli’s ubiquinone biosynthesis pathway (ubiC) to prevent the oxidation of NADH in microaerobic conditions .

Biochemical Pathways

The compound affects the metabolic pathways of E. coli, specifically the ubiquinone biosynthesis pathway . By disrupting this pathway, 1,2-Propanediol-(OD)2 prevents the oxidation of NADH, which is crucial for the production of 1,2-propanediol . The compound also interacts with the Deoxyhexose pathway .

Pharmacokinetics

The compound’s impact on bioavailability is evident in its ability to increase the production of 1,2-propanediol inE. coli .

Result of Action

The action of 1,2-Propanediol-(OD)2 results in enhanced production of 1,2-propanediol . This is achieved by engineering the microaerobic metabolism of E. coli . The compound’s action also leads to the production of non-native reduced chemicals in E. coli .

Action Environment

The action of 1,2-Propanediol-(OD)2 is influenced by environmental factors such as oxygen levels . The compound is more effective under microaerobic conditions, which exhibit features of both aerobic and anaerobic metabolism . This allows for the production of reduced chemicals, which is favored due to the prevention of NADH oxidation .

Eigenschaften

IUPAC Name |

1,2-dideuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-KFRNQKGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCC(C)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480317 | |

| Record name | Propylene glycol-(OD)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dideuteriooxypropane | |

CAS RN |

58161-11-8 | |

| Record name | Propylene glycol-(OD)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

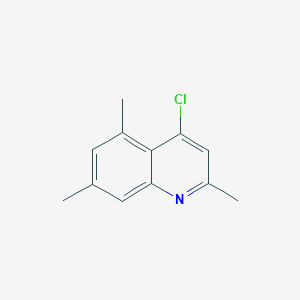

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

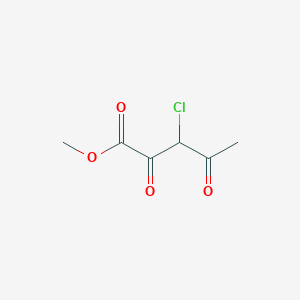

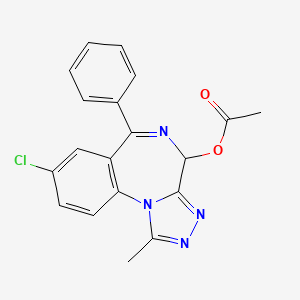

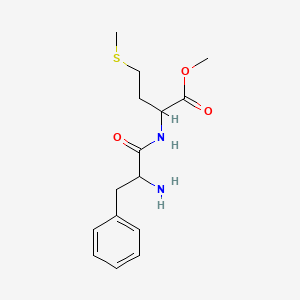

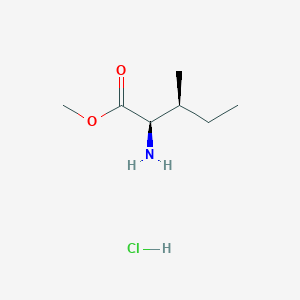

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Iodobenzo[d]thiazole-2(3H)-thione](/img/structure/B1610409.png)